ALDH1A1-IN-4

Beschreibung

Eigenschaften

Molekularformel |

C20H15ClN2 |

|---|---|

Molekulargewicht |

318.8 g/mol |

IUPAC-Name |

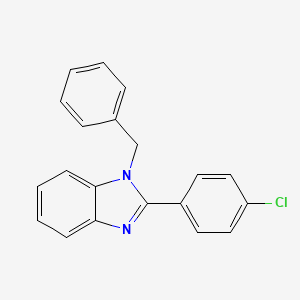

1-benzyl-2-(4-chlorophenyl)benzimidazole |

InChI |

InChI=1S/C20H15ClN2/c21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23(20)14-15-6-2-1-3-7-15/h1-13H,14H2 |

InChI-Schlüssel |

XQVAAXWMDWEOJR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Molecular Strategy of ALDH1A1-IN-4: A Competitive Inhibition Mechanism

FOR IMMEDIATE RELEASE

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the mechanism of action for ALDH1A1-IN-4, a potent and fluorogenic competitive inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). ALDH1A1 is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, and it is also recognized as a marker for cancer stem cells, making it a significant target in oncology research.[1][2][3][4] this compound presents a valuable tool for studying ALDH1A1 function and for the development of novel therapeutics.

Executive Summary

This compound functions as a competitive inhibitor by directly binding to the substrate-binding pocket of the ALDH1A1 enzyme. This interaction physically obstructs the enzyme's active site, preventing the binding of its natural aldehyde substrates and subsequent enzymatic activity. This mode of inhibition is supported by kinetic studies, computational docking, and cellular assays. Notably, this compound exhibits a fluorogenic response upon binding, a characteristic that facilitates its use in high-throughput screening for other ALDH1A1 inhibitors.

Core Mechanism of Action: Competitive Inhibition

The primary mechanism of action for this compound is competitive inhibition. This is substantiated by kinetic analyses demonstrating that the inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate without significantly affecting the maximum reaction velocity (Vmax).

Molecular Interaction:

Computational docking studies utilizing the ALDH1A1 crystal structure (PDB ID: 7JWU) reveal that this compound preferentially binds to the substrate-binding pocket rather than the NAD⁺ cofactor site.[5] This binding is characterized by a higher docking score (93 ± 6) compared to the known ALDH1A1 inhibitor N-benzylisatin (NBI) (67 ± 3).[5] The isatin motif of this compound is positioned within the active site, leading to a lower binding free energy (−26.87 ± 2.14 kcal mol⁻¹) when compared to alternative binding orientations.[6]

Fluorogenic Properties:

A key feature of this compound is its fluorogenic nature. Upon binding to the hydrophobic active site of ALDH1A1, the compound exhibits a significant three-fold increase in fluorescence intensity and a redshift of approximately 20 nm.[5][6] This property is instrumental for displacement-based enzyme assays.

Quantitative Analysis of Inhibition and Binding

The inhibitory potency and binding affinity of this compound have been quantified through various biochemical and biophysical assays.

| Parameter | Value | Method | Reference |

| IC₅₀ | 370 ± 8 nM | NAD⁺ reduction assay | [6] |

| Kᵢ | 38 ± 5 nM | [5] | |

| Kᵢ | 63 ± 14 nM | [6] | |

| Kᴅ (absolute) | 102 ± 4 nM | Stopped-flow spectroscopy | [5] |

| kₒₙ | (2.84 ± 0.32) × 10⁻⁴ nM⁻¹s⁻¹ | Stopped-flow spectroscopy | [5] |

| kₒff | (2.885 ± 0.201) × 10⁻² s⁻¹ | Stopped-flow spectroscopy | [5] |

Cellular Activity and Effects

The inhibitory action of this compound has been validated in cellular contexts. In cancer cell lines with high ALDH1A1 expression, such as MIA PaCa-2, PANC-1, and MDA-MB-231, treatment with this compound leads to a marked reduction in intracellular ALDH activity.[5][6] This was confirmed using the AldeRed assay, where a decrease in red fluorescence indicates effective inhibition of the enzyme within the cellular environment.[6] Despite its potent enzymatic inhibition, this compound exhibits minimal cytotoxicity, with an IC₅₀ greater than 100 µM in the tested cancer cell lines.[5]

Signaling Pathway Context: ALDH1A1 in Retinoic Acid Synthesis

ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway, catalyzing the oxidation of retinal to RA.[3][7] RA is a crucial signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[1][3] By inhibiting ALDH1A1, this compound can effectively modulate the RA signaling pathway, which has significant implications in both normal physiological processes and diseases like cancer.

Experimental Protocols

ALDH1A1 Inhibition Assay (NAD⁺ Reduction):

-

The inhibitory potency of this compound was determined by monitoring the reduction of NAD⁺ to NADH.

-

The reaction mixture contained ALDH1A1 enzyme, NAD⁺, and the substrate propionaldehyde or benzaldehyde in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5).[8]

-

This compound was added at varying concentrations.

-

The reaction was initiated by the addition of the aldehyde substrate.

-

The formation of NADH was monitored by measuring the increase in absorbance at 340 nm over time at 25°C.[6]

-

IC₅₀ values were calculated from the dose-response curves.

Stopped-Flow Spectroscopy for Binding Kinetics:

-

Pre-steady-state kinetics of this compound binding to ALDH1A1 were characterized using stopped-flow spectroscopy.

-

A solution of ALDH1A1 (e.g., 100 nM) was rapidly mixed with a solution of this compound (e.g., 1 µM).

-

The increase in fluorescence intensity upon binding was monitored over time using a cutoff filter (e.g., 515 nm).[5]

-

The association (kₒₙ) and dissociation (kₒff) rate constants were determined by fitting the data to single exponential one-phase association and decay models, respectively.[5]

-

The absolute dissociation constant (Kᴅ) was calculated as the ratio of kₒff/kₒₙ.[5]

Computational Docking:

-

Molecular docking studies were performed to predict the binding mode of this compound to ALDH1A1.

-

The crystal structure of ALDH1A1 (PDB ID: 7JWU) was used as the receptor.[5]

-

The structure of this compound was docked into the substrate-binding site and the NAD⁺ site of the enzyme.

-

Binding energies and docking scores were calculated to determine the most favorable binding pose.[5]

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

ALDH1A1-IN-4 chemical structure and properties

An In-depth Technical Guide on ALDH1A1-IN-4

Introduction

Aldehyde dehydrogenase 1 family, member A1 (ALDH1A1) is a cytosolic enzyme that plays a critical role in cellular detoxification by catalyzing the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids[1][2]. Its functions are integral to various biological processes, including the biosynthesis of retinoic acid (RA), a key regulator of cell growth, differentiation, and development[1][3][4]. Increased ALDH1A1 expression is strongly associated with cancer stem cells (CSCs) across numerous tumor types, contributing to chemoresistance, tumor progression, and poor patient prognosis[5][4][6][7][8]. Consequently, ALDH1A1 has emerged as a significant therapeutic target in oncology.

This compound, also referred to as compound A1, is a potent and selective inhibitor of the ALDH1A1 enzyme[9][10]. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a small molecule inhibitor designed for high potency against the ALDH1A1 isoenzyme. Its key chemical and physical characteristics are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 23982-86-7 | [9] |

| Molecular Formula | C₂₀H₁₅ClN₂ | [10] |

| Molecular Weight | 318.8 g/mol | [10] |

| Appearance | (Not specified in search results) | |

| Solubility | (Not specified in search results) | |

| Storage | Room temperature in continental US | [9] |

Table 2: Biological Activity of this compound

| Parameter | Value | Description | Source |

| Target | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | A key enzyme in aldehyde metabolism and retinoic acid synthesis. | [9][10] |

| IC₅₀ | 0.32 μM | The half maximal inhibitory concentration against ALDH1A1. | [9][10] |

| Mechanism of Action | Potent Inhibitor | Binds to the aldehyde-binding pocket of ALDH1A1. | [1][9] |

Mechanism of Action and Biological Significance

This compound functions as a potent inhibitor of ALDH1A1[9][10]. By inhibiting ALDH1A1, it disrupts key cellular processes, making it a valuable tool for cancer research.

The primary functions of ALDH1A1 that are targeted by this inhibitor include:

-

Retinoic Acid (RA) Synthesis: ALDH1A1 is a critical enzyme in the conversion of retinaldehyde to retinoic acid[1][3][4]. RA is a potent signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis[5][3]. Inhibition of ALDH1A1 can thus alter these fundamental cellular pathways.

-

Detoxification and Chemoresistance: ALDH1A1 detoxifies aldehydes generated by lipid peroxidation and metabolizes chemotherapeutic agents like cyclophosphamide into inactive forms[1][5][11]. High ALDH1A1 activity is a hallmark of cancer stem cells and is linked to resistance to various cancer therapies[3][6][11]. Inhibiting ALDH1A1 can therefore potentially re-sensitize cancer cells to chemotherapy[3][6].

-

Regulation of Oxidative Stress: The enzyme metabolizes reactive aldehydes, such as 4-hydroxynonenal (4-HNE), which are products of oxidative stress-induced lipid peroxidation[1][11]. By inhibiting ALDH1A1, the accumulation of these toxic aldehydes can lead to increased cellular stress and apoptosis, particularly in cancer cells[12].

Signaling Pathways Involving ALDH1A1

The inhibition of ALDH1A1 by this compound can modulate several critical signaling pathways implicated in cancer progression and stem cell biology.

Retinoic Acid (RA) Synthesis Pathway

ALDH1A1 is the rate-limiting enzyme in the synthesis of RA from Vitamin A (retinol). Inhibition of ALDH1A1 directly blocks this pathway, affecting downstream gene regulation controlled by RA receptors (RAR) and retinoid X receptors (RXR).

Caption: Inhibition of the Retinoic Acid synthesis pathway by this compound.

ALDH1A1-Mediated Chemoresistance and Stemness

High ALDH1A1 activity is a marker for cancer stem cells (CSCs) and contributes to drug resistance. Several upstream pathways, such as Wnt/β-catenin and MUC1-C, can induce ALDH1A1 expression, promoting CSC properties.

Caption: Key pathways regulating ALDH1A1-mediated cancer stem cell properties.

Role in NF-κB Signaling and Immune Suppression

Recent studies have shown that ALDH1A1 activity can promote breast tumor progression by activating NF-κB signaling, leading to the secretion of granulocyte-macrophage colony-stimulating factor (GM-CSF) and subsequent expansion of myeloid-derived suppressor cells (MDSCs), which suppress T-cell immunity[13][14].

Caption: ALDH1A1-mediated activation of NF-κB and immune suppression.

Experimental Protocols

The following section outlines generalized protocols for assessing the activity of ALDH1A1 inhibitors like this compound.

In Vitro ALDH1A1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified ALDH1A1. The activity is monitored by measuring the rate of NAD⁺ reduction to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Recombinant human ALDH1A1 enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Aldehyde substrate (e.g., propionaldehyde or retinaldehyde)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Methodology:

-

Preparation: Prepare stock solutions of ALDH1A1, NAD⁺, substrate, and this compound at desired concentrations.

-

Reaction Setup: In each well of the 96-well plate, add the assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (e.g., in a serial dilution) to the test wells. Add an equivalent volume of DMSO to the control wells.

-

Enzyme Addition: Add the ALDH1A1 enzyme to all wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the NAD⁺ and aldehyde substrate mixture to all wells.

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: General workflow for an in vitro ALDH1A1 enzyme inhibition assay.

Cell-Based ALDH Activity Assay (ALDEFLUOR™ Assay)

This assay is used to identify and quantify the population of cells with high ALDH activity within a heterogeneous cell sample, often used as a marker for cancer stem cells.

Materials:

-

ALDEFLUOR™ Assay Kit (containing the ALDH substrate BAAA and the specific ALDH inhibitor DEAB)

-

Cancer cell lines of interest (e.g., MDA-MB-231)

-

This compound or other test compounds

-

Flow cytometer

Methodology:

-

Cell Preparation: Harvest and wash cells, then resuspend them in ALDEFLUOR™ assay buffer to a concentration of 1x10⁶ cells/mL.

-

Inhibitor Pre-treatment: Incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Staining: Prepare two tubes for each condition: one "test" sample and one "control" sample.

-

Substrate Addition: Add the activated ALDEFLUOR™ substrate (BAAA) to the "test" samples.

-

DEAB Control: Immediately add the ALDH inhibitor DEAB to the "control" samples. This provides a baseline for fluorescence.

-

Incubation: Incubate all samples for 30-60 minutes at 37°C, protected from light.

-

Flow Cytometry: Analyze the samples on a flow cytometer, using the green fluorescence channel (e.g., FITC).

-

Data Analysis: Use the DEAB-treated control sample to set the gate for the ALDH-positive (ALDHbright) cell population. Quantify the percentage of ALDHbright cells in the test samples treated with this compound and compare it to the untreated control to determine the inhibitor's effect on cellular ALDH activity.

Conclusion

This compound is a potent and valuable chemical probe for studying the function of the ALDH1A1 enzyme. Its ability to selectively inhibit ALDH1A1 allows for the detailed investigation of this enzyme's role in retinoic acid signaling, cancer stem cell biology, and chemoresistance[1][6][9]. The data and protocols presented in this guide offer a foundational resource for researchers aiming to leverage this compound in their studies to better understand ALDH1A1-related pathologies and develop novel therapeutic strategies targeting this crucial enzyme.

References

- 1. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALDH1A1 - Wikipedia [en.wikipedia.org]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 11. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. Multiple roles of ALDH1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

ALDH1A1-IN-4: A Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the target selectivity profile of ALDH1A1-IN-4, a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). This guide synthesizes available data on its binding affinity, cross-isoform selectivity, and the experimental methodologies used for its characterization.

Executive Summary

This compound (also referred to as compound A1) is a selective inhibitor of the ALDH1A1 isoenzyme, a key enzyme in cellular detoxification and the biosynthesis of retinoic acid.[1] Overexpression of ALDH1A1 is linked to cancer stem cell survival and resistance to chemotherapeutic agents like cyclophosphamide.[1] this compound was developed to selectively target this enzyme, thereby offering a potential strategy to overcome drug resistance in cancer.[1] Biochemical assays confirm its potent inhibition of ALDH1A1 with an IC50 value of 0.32 μM.[1] Critically, the compound shows high selectivity, exhibiting no significant inhibitory activity against the closely related isoforms ALDH2 and ALDH3A1, which is crucial for minimizing off-target effects.[1]

Target Selectivity Profile

The selectivity of this compound is a key attribute, ensuring its activity is focused on the intended target while sparing other homologous enzymes that have vital physiological roles.

ALDH Isoform Selectivity

Quantitative analysis demonstrates that this compound is a highly selective inhibitor of ALDH1A1. In enzymatic assays, it showed potent inhibition of ALDH1A1 while displaying no significant activity against ALDH2 and ALDH3A1.[1] This selectivity is vital, as non-selective inhibition of ALDH2, a critical enzyme in alcohol metabolism, can lead to undesirable side effects.

Table 1: ALDH Isoform Inhibition Profile of this compound

| Target Isoform | IC50 (μM) | Fold Selectivity vs. ALDH1A1 |

|---|---|---|

| ALDH1A1 | 0.32 | - |

| ALDH2 | >100 | >312x |

| ALDH3A1 | >100 | >312x |

(Data sourced from Gera Narendra, et al., 2024.[1] Note: ">100 µM" indicates no significant inhibition was observed up to the highest tested concentration.)

Broader Off-Target Profile (Representative Data)

While a comprehensive off-target screen for this compound is not publicly available, data from other well-characterized, highly selective ALDH1A1 inhibitors, such as NCT-505, provide a representative profile. These inhibitors typically show high selectivity against other ALDH1A subfamily members and other dehydrogenases.

Table 2: Representative Selectivity Profile of a Highly Selective ALDH1A1 Inhibitor (NCT-505)

| Target | IC50 (μM) |

|---|---|

| ALDH1A1 | 0.007 |

| ALDH1A2 | >57 |

| ALDH1A3 | 22.8 |

| ALDH2 | 20.1 |

| ALDH3A1 | >57 |

| HPGD (15-hydroxyprostaglandin dehydrogenase) | >57 |

| HSD17β4 (17β-Hydroxysteroid dehydrogenase 4) | >57 |

(This data is for the representative compound NCT-505 and is intended to illustrate the expected broader selectivity of a highly optimized ALDH1A1 inhibitor.)

Signaling and Experimental Frameworks

Understanding the biological context and experimental validation of this compound is crucial for its application in research and development.

ALDH1A1 Signaling Pathway

ALDH1A1 is a critical enzyme in the conversion of retinal to retinoic acid (RA), a potent signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis. In cancer stem cells, elevated ALDH1A1 activity contributes to chemoresistance.

Experimental Protocols

The following sections detail the methodologies used to characterize the selectivity and target engagement of ALDH1A1 inhibitors.

In Vitro Enzymatic Selectivity Assay

This biochemical assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified ALDH isoforms.

Principle: The dehydrogenase activity of ALDH enzymes is measured by monitoring the production of NADH, which absorbs light at 340 nm. The rate of NADH formation is proportional to enzyme activity. The IC50 value is determined by measuring the reduction in this rate at various inhibitor concentrations.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Na+ BES, pH 7.5.

-

Enzyme Stock: Purified recombinant human ALDH1A1, ALDH2, and ALDH3A1 are diluted to a working concentration (e.g., 100–200 nM for ALDH1A1/2, 20 nM for ALDH3A1).[2]

-

Cofactor Stock: 200 μM NAD+ in assay buffer.[2]

-

Substrate Stock: 100 μM propionaldehyde (for ALDH1A1/2) or 300 μM benzaldehyde (for ALDH3A1) in assay buffer.[2]

-

Inhibitor Stock: this compound is serially diluted in 100% DMSO.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, combine the enzyme, NAD+, and varying concentrations of the inhibitor (final DMSO concentration ≤1%).[2]

-

Incubate the mixture for 2-5 minutes at room temperature.[2]

-

Initiate the reaction by adding the aldehyde substrate.[2]

-

Immediately monitor the increase in absorbance at 340 nm for 2-3 minutes using a spectrophotometer.[2]

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Normalize the rates relative to a DMSO vehicle control (100% activity) and a control with a known potent inhibitor (0% activity).

-

Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

ALDEFLUOR™ Cellular Activity Assay

This cell-based assay measures the intracellular activity of ALDH enzymes in live cells.

Principle: The ALDEFLUOR™ kit uses a non-toxic, fluorescent ALDH substrate (BODIPY™-aminoacetaldehyde, BAAA) that freely diffuses into cells. ALDH converts BAAA into a negatively charged fluorescent product (BODIPY™-aminoacetate, BAA), which is retained inside the cell. The fluorescence intensity, measured by flow cytometry, is proportional to ALDH activity. A specific ALDH inhibitor, DEAB (diethylaminobenzaldehyde), is used to establish a baseline for background fluorescence.

Protocol:

-

Cell Preparation: Harvest and wash cells, then resuspend them in ALDEFLUOR™ Assay Buffer to a concentration of 1 x 10^6 cells/mL.

-

Assay Setup:

-

For each sample, prepare a "test" tube and a "control" tube.

-

To the "control" tube, add the DEAB inhibitor to block ALDH activity.

-

-

Staining:

-

Add the activated ALDEFLUOR™ substrate (BAAA) to the "test" tube.

-

Immediately transfer half of this cell suspension to the corresponding "control" tube containing DEAB.

-

-

Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.

-

Inhibitor Testing: To determine the IC50 of this compound, pre-incubate cells with varying concentrations of the inhibitor before adding the ALDEFLUOR™ substrate.

-

Flow Cytometry:

-

Centrifuge and resuspend the cells in fresh assay buffer.

-

Analyze the samples on a flow cytometer. The "control" sample is used to set the gate for the ALDH-positive population.

-

Quantify the percentage of ALDH-positive cells or the mean fluorescence intensity in the presence of the inhibitor.

-

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a biophysical method used to verify direct binding of a compound to its target protein in a cellular environment.

Principle: Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells or cell lysates are treated with the compound and then heated. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining after heating is quantified to assess target engagement.

Protocol:

-

Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control (DMSO) for a specified time.

-

Thermal Challenge:

-

Melt Curve: Aliquot the treated samples and heat them across a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by cooling.

-

Isothermal Dose-Response: Treat samples with a serial dilution of the inhibitor and heat all samples at a single, optimized temperature (determined from the melt curve).

-

-

Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins via high-speed centrifugation.

-

Quantification: Quantify the amount of soluble ALDH1A1 in the supernatant using methods such as Western Blot, ELISA, or mass spectrometry.

-

Data Analysis:

-

For a melt curve, plot the percentage of soluble protein against temperature. A shift in the curve to a higher temperature in the presence of the inhibitor indicates target stabilization.

-

For an isothermal dose-response, plot the amount of soluble protein against inhibitor concentration to determine the EC50 for target engagement.

-

References

- 1. Scaffold hopping based designing of selective ALDH1A1 inhibitors to overcome cyclophosphamide resistance: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ALDH1A1 in Cancer Stem Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal, differentiation, and tumor initiation, contributing significantly to therapeutic resistance and disease relapse. Aldehyde dehydrogenase 1A1 (ALDH1A1), a cytosolic enzyme involved in cellular detoxification and retinoic acid (RA) synthesis, has emerged as a key regulator and a highly selective marker of CSCs across a spectrum of solid tumors. Elevated ALDH1A1 activity is functionally linked to enhanced chemoresistance, tumorigenicity, and metastatic potential, rendering it a compelling target for novel anti-cancer therapies. This technical guide provides an in-depth exploration of the multifaceted role of ALDH1A1 in CSC biology, detailing its regulatory signaling pathways, its clinical significance as a prognostic biomarker, and methodologies for its detection and for the isolation of ALDH1A1-positive CSCs. This document is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to understanding and targeting the CSC population.

Introduction: ALDH1A1 as a Cancer Stem Cell Marker

The cancer stem cell (CSC) hypothesis posits that a rare population of cells within a tumor is responsible for its initiation, growth, and recurrence. These cells possess stem-like properties, including self-renewal and the ability to differentiate into the heterogeneous lineages of cancer cells that comprise the bulk of the tumor. A defining characteristic of many CSC populations is the high expression and activity of aldehyde dehydrogenase 1A1 (ALDH1A1).

ALDH1A1 is a member of the aldehyde dehydrogenase superfamily of enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. This enzymatic activity contributes to cellular detoxification and the biosynthesis of retinoic acid (RA), a critical signaling molecule involved in cell differentiation and proliferation. The elevated ALDH1A1 activity in CSCs is not merely a passive marker but an active contributor to their malignant phenotype, including resistance to chemotherapy and radiation.

High ALDH1A1 expression has been consistently associated with poor prognosis in numerous cancers, including breast, lung, ovarian, and colorectal cancer, making it a valuable prognostic biomarker. The ability to identify and isolate this CSC population using ALDH1A1 activity is crucial for both basic research into CSC biology and the development of targeted therapies aimed at eradicating the root of the cancer.

Quantitative Data on ALDH1A1 in Cancer

The expression of ALDH1A1 in tumors is a significant indicator of disease progression and patient outcome. Below are tables summarizing quantitative data on ALDH1A1 expression and its clinical relevance across various cancer types.

Table 1: ALDH1A1 Expression in Different Cancer Types and Correlation with Clinicopathological Features

| Cancer Type | Percentage of ALDH1A1-Positive Cases | Correlation with Clinicopathological Features | Reference(s) |

| Breast Cancer | Varies (e.g., meta-analysis showed significant association) | Associated with larger tumor size, higher histological grade, lymph node metastasis, HER2 positivity, and lower ER/PR expression. | |

| Non-Small Cell Lung Cancer (NSCLC) | 41.28% (45/109) in one study | Associated with higher disease stage (III+IV) and poor survival. | |

| Ovarian Cancer | High expression linked to chemoresistance | Associated with chemoresistance and poor prognosis. | |

| Colorectal Cancer | 55.4% (225/406) in one study; 30-90% in others | Increased expression associated with lymph node metastasis (64.28% in N0, 75.49% in N1, 82.14% in N2). | |

| Gastric Cancer | High expression in a significant portion of cases | Associated with larger tumor size, deeper invasion, lymph node metastasis, and advanced stage. | |

| Esophageal Squamous Cell Carcinoma | High expression is a common feature | Associated with poor differentiation and adverse prognosis. | |

| Hepatocellular Carcinoma | Controversial; some studies show high expression | High ALDH1A1 was associated with more favorable prognosis in one study (low serum AFP, smaller tumor diameter, less lymphovascular invasion). |

Table 2: Prognostic Significance of ALDH1A1 Expression in Various Cancers

| Cancer Type | Prognostic Implication of High ALDH1A1 Expression | Hazard Ratio (HR) / p-value | Reference(s) |

| Breast Cancer | Poorer Overall Survival (OS) and Disease-Free Survival (DFS) | Meta-analysis showed significant association with poor prognosis. | |

| Non-Small Cell Lung Cancer (NSCLC) | Poor Survival | Elevated tumor expression of ALDH1A1 is associated with poor prognosis. | |

| Colorectal Cancer | Independent Prognostic Marker for Poor Survival | Univariate and multivariate analysis showed ALDH1A1 expression was an independent prognostic marker (p<0.001). | |

| Head and Neck Squamous Cell Carcinoma | Poorer 5-year Overall Survival | Only ALDH1A1 overexpression significantly affected 5-year OS among common CSC markers. | |

| Papillary Thyroid Carcinoma | Poorer Recurrence-Free Survival (RFS) and Distant RFS | Significantly associated with poorer RFS and distant RFS. |

Table 3: Effect of ALDH1A1 Inhibition on Cancer Stem Cell Properties

| Cancer Type | ALDH1A1 Inhibitor/Method | Effect on CSCs | Quantitative Outcome | Reference(s) |

| Ovarian Cancer | Small molecule inhibitor (CM37) | Reduced sphere formation and expression of stemness markers (OCT4, SOX2). | Dose-dependent decrease in the ALDH+ population; significant blockage of sphere proliferation starting at 1 µM. | |

| Ovarian Cancer | siRNA-mediated knockdown | Reduced sphere formation, expression of stemness markers, and delayed tumor initiation. | - | |

| Ovarian Cancer | Novel inhibitor (974) | Inhibited spheroid formation and clonogenic survival. | Significant reduction in ALDH+ cells. | |

| Breast Cancer | Disulfiram | Inhibited breast tumor growth and occurrence. | - |

Signaling Pathways Involving ALDH1A1 in Cancer Stem Cells

ALDH1A1 is integrated into several key signaling pathways that are fundamental to the maintenance and function of CSCs. Understanding these pathways is critical for developing targeted therapeutic strategies.

Retinoic Acid (RA) Signaling Pathway

ALDH1A1 plays a pivotal role in the synthesis of retinoic acid (RA) by catalyzing the irreversible oxidation of retinal to RA. RA then acts as a ligand for nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The RA-receptor complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, regulating their transcription. This signaling cascade influences CSC self-renewal, differentiation, and resistance to therapy. In breast cancer, for instance, the ALDH1A1/RA/HIF-1α/VEGF axis has been shown to promote tumor angiogenesis.

Unveiling the Next Generation of Cancer Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel ALDH1A1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular detoxification and retinoic acid signaling, has emerged as a key therapeutic target in oncology.[1][2][3][4] Its overexpression is linked to cancer stem cell (CSC) maintenance, drug resistance, and poor prognosis in various malignancies.[1][3][5] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel ALDH1A1 inhibitors, offering a comprehensive resource for researchers in the field.

The Critical Role of ALDH1A1 in Cancer Biology

ALDH1A1 is a member of the aldehyde dehydrogenase superfamily, a group of NAD(P)+-dependent enzymes that metabolize a wide range of endogenous and exogenous aldehydes.[1][2] In the context of cancer, ALDH1A1's role is multifaceted. It contributes to the detoxification of chemotherapeutic agents, such as cyclophosphamide, thereby promoting drug resistance.[6][7] Furthermore, its function in converting retinal to retinoic acid is crucial for regulating gene expression related to cell differentiation and proliferation.[1][2][4]

Several key signaling pathways are influenced by ALDH1A1 activity in cancer cells. These include the WNT/β-catenin pathway, the PI3K/AKT/mTOR signaling pathway, and the ALDH1A1/HIF-1α/VEGF pathway, all of which are integral to tumor growth, metastasis, and angiogenesis.[8][9]

Landscape of ALDH1A1 Inhibitors: A Quantitative Overview

The development of potent and selective ALDH1A1 inhibitors is a major focus of modern medicinal chemistry. A diverse range of chemical scaffolds has been explored, with varying degrees of potency and selectivity. The following tables summarize the inhibitory activities of representative compounds from different chemical classes.

Table 1: Quinoline-Based ALDH1A1 Inhibitors

| Compound | ALDH1A1 IC50 (µM) | ALDH1A2 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH2 IC50 (µM) | Reference |

| Compound 3 | ~1 | > 10 | > 10 | > 10 | [10] |

| Compound 4 | > 4 | > 10 | > 10 | > 10 | [10] |

Table 2: Benzimidazole-Based ALDH1A1 Inhibitors

| Compound | ALDH1A1 IC50 (µM) | ALDH2 IC50 (µM) | ALDH3A1 IC50 (µM) | Reference |

| A1 | 0.32 | > 100 | > 100 | [6][7] |

| A2 | 0.55 | > 100 | > 100 | [6][7] |

| A3 | 1.63 | > 100 | > 100 | [6][7] |

Table 3: 1,3-dimethylpyrimidine-2,4-dione-Based ALDH1A1 Inhibitors

| Compound | ALDH1A1 IC50 (nM) | ALDH1A2 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH2 IC50 (µM) | ALDH3A1 IC50 (µM) | Reference |

| 46 | <10 | >10 | >10 | >10 | >10 | [11] |

| 50 | <10 | >10 | >10 | >10 | >10 | [11] |

| 53 | <10 | >10 | >10 | >10 | >10 | [11] |

| 56 | <10 | >10 | >10 | >10 | >10 | [11] |

| 57 | <10 | >10 | >10 | >10 | >10 | [11] |

Table 4: Disulfiram Analogues as ALDH1A1 Inhibitors

| Compound | ALDH1A1 IC50 (µM) | ALDH2 IC50 (µM) | Reference |

| Disulfiram | ~0.15 | ~0.1 | [12] |

| Compound 2 | ~0.15 | > 50 | [12] |

| 4g (2-furyl) | 0.39 | > 50 | [12] |

| 4h (2-thienyl) | 0.39 | > 50 | [12] |

| 4h (3-thienyl) | 0.17 | > 50 | [12] |

Visualizing the Molecular Landscape: Signaling Pathways and Discovery Workflows

To better understand the complex biological context and the process of inhibitor development, the following diagrams illustrate key signaling pathways involving ALDH1A1 and a typical workflow for the discovery of novel inhibitors.

Caption: ALDH1A1 signaling pathways in cancer.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. Scaffold hopping based designing of selective ALDH1A1 inhibitors to overcome cyclophosphamide resistance: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scaffold hopping based designing of selective ALDH1A1 inhibitors to overcome cyclophosphamide resistance: synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis of 1,3-dimethylpyrimidine-2,4-diones as potent and selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors with glucose consumption improving activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

ALDH1A1-IN-4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ALDH1A1-IN-4, a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). This document consolidates key chemical and biological data, details relevant experimental methodologies, and illustrates associated signaling pathways to support research and drug development efforts targeting ALDH1A1.

Core Compound Data

This compound is a small molecule inhibitor with significant potential in cancer research, primarily due to its ability to target ALDH1A1, an enzyme implicated in cancer stem cell biology and therapeutic resistance.

| Property | Value |

| CAS Number | 23982-86-7 |

| Molecular Weight | 318.8 g/mol |

| Molecular Formula | C₂₀H₁₅ClN₂ |

| Bioactivity (IC₅₀) | 0.32 µM for ALDH1A1[1][2] |

Mechanism of Action and Biological Significance

ALDH1A1 is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid (RA), a key signaling molecule involved in cell differentiation, proliferation, and apoptosis.[3] In the context of oncology, elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) across various tumor types. This heightened activity contributes to resistance to conventional chemotherapies, such as cyclophosphamide, and is associated with poor patient prognosis.[4]

This compound, by potently and selectively inhibiting ALDH1A1, presents a strategic approach to:

-

Sensitize cancer cells to chemotherapy: By blocking the detoxification of cytotoxic aldehydes produced by chemotherapeutic agents, ALDH1A1 inhibitors can enhance the efficacy of drugs like cyclophosphamide.[4]

-

Target cancer stem cells: Inhibition of ALDH1A1 can disrupt the survival and self-renewal capabilities of CSCs, potentially leading to a reduction in tumor recurrence and metastasis.

-

Modulate cellular signaling: By interfering with retinoic acid synthesis, ALDH1A1 inhibitors can influence downstream signaling pathways that govern cancer cell behavior.

Signaling Pathways

ALDH1A1 is a pivotal enzyme in the retinoic acid signaling pathway and is integrated with key cancer-related signaling networks.

Caption: ALDH1A1-mediated retinoic acid synthesis and its inhibition.

Caption: Role of ALDH1A1 in cancer stem cell maintenance.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro ALDH1A1 Enzyme Inhibition Assay

This protocol determines the inhibitory activity of a compound against purified ALDH1A1 enzyme.

Materials:

-

Purified recombinant human ALDH1A1 enzyme

-

This compound or other test compounds

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Propionaldehyde (substrate)

-

Assay Buffer (e.g., 25 mM BES, pH 7.5)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO only).

-

Add purified ALDH1A1 enzyme to each well and incubate for a defined period (e.g., 2-15 minutes) at room temperature to allow for inhibitor binding.[5][6]

-

Add NAD⁺ to each well.

-

Initiate the enzymatic reaction by adding the substrate, propionaldehyde.[6]

-

Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm in kinetic mode for 5-30 minutes.[5]

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

ALDEFLUOR™ Assay for Cellular ALDH Activity

This flow cytometry-based assay identifies and quantifies the population of cells with high ALDH activity.

Materials:

-

ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent and DEAB, a general ALDH inhibitor)

-

Cells of interest (e.g., cancer cell line)

-

ALDEFLUOR™ Assay Buffer

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of the cells to be analyzed in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

-

For each sample, prepare a "test" tube and a "control" tube.

-

To the "control" tube, add the ALDH inhibitor DEAB. This will be used to set the background fluorescence and define the ALDH-positive gate.[8]

-

Add the activated ALDEFLUOR™ reagent to the "test" tube. Mix and immediately transfer half of this cell suspension to the "control" tube.

-

Incubate both tubes for 30-60 minutes at 37°C, protected from light.[9]

-

Following incubation, centrifuge the cells and resuspend the pellet in fresh ALDEFLUOR™ Assay Buffer.

-

Analyze the cells by flow cytometry. Use the "control" sample to establish the gate for the ALDH-positive population.

-

The percentage of ALDH-positive cells in the "test" sample can then be quantified.

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells in non-adherent culture conditions.

Materials:

-

Cancer cell line or primary tumor cells

-

Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)

-

Ultra-low attachment plates

-

This compound or vehicle control

Procedure:

-

Pre-treat adherent cancer cells with this compound or vehicle control for a specified duration.

-

Harvest the cells and prepare a single-cell suspension.

-

Seed the cells at a low density (e.g., 500-4,000 cells/cm²) in ultra-low attachment plates with mammosphere culture medium containing the respective treatment (this compound or vehicle).[10]

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 5-10 days without disturbing them.[10]

-

Count the number of mammospheres (spherical colonies) formed in each well under a microscope.

-

Calculate the sphere-forming efficiency (SFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

-

A reduction in SFE in the this compound treated group compared to the control indicates an inhibition of self-renewal.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Caption: A logical workflow for the preclinical evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 8. 2.9. ALDEFLUOR Assay [bio-protocol.org]

- 9. mdpi.com [mdpi.com]

- 10. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Functions of Aldehyde Dehydrogenase 1A1 (ALDH1A1)

Abstract

Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a cytosolic isoenzyme, is a critical component of cellular metabolism and defense. As a member of the extensive aldehyde dehydrogenase superfamily, ALDH1A1 carries out the NAD(P)+-dependent oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. Its functions are multifaceted, extending from the essential biosynthesis of retinoic acid, a key regulator of gene expression, to the detoxification of cytotoxic aldehydes generated from lipid peroxidation and xenobiotics. Furthermore, ALDH1A1 has gained significant attention as a prominent marker for both normal stem cells and cancer stem cells (CSCs), where its activity is linked to properties of self-renewal, differentiation, and resistance to therapy. This guide provides an in-depth review of the core biological functions of ALDH1A1, its enzymatic properties, its role in signaling and disease, and the methodologies used to study it, offering a comprehensive resource for professionals in the field.

Enzymatic Function and Substrate Specificity

ALDH1A1 is a homotetrameric enzyme that catalyzes the irreversible oxidation of aldehydes. Its catalytic activity is crucial for processing a variety of aldehyde substrates, thereby preventing the accumulation of these reactive and potentially toxic molecules.

Core Catalytic Reaction:

R-CHO + NAD(P)⁺ + H₂O → R-COOH + NAD(P)H + H⁺

Key substrates for ALDH1A1 include:

-

Retinaldehydes: ALDH1A1 efficiently oxidizes both all-trans-retinaldehyde and 9-cis-retinaldehyde to their corresponding retinoic acid (RA) forms, playing a central role in vitamin A metabolism.

-

Lipid Peroxidation Products: It detoxifies reactive aldehydes generated during oxidative stress, such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), protecting cells from damage.

-

Acetaldehyde: While mitochondrial ALDH2 is the primary enzyme for acetaldehyde metabolism from ethanol, ALDH1A1 also contributes to its oxidation, particularly in the cytoplasm.

-

Dopamine Metabolites: In dopaminergic neurons, ALDH1A1 is vital for converting the cytotoxic dopamine intermediate 3,4-dihydroxyphenylacetaldehyde (DOPAL) to the less reactive 3,4-dihydroxyphenylacetic acid (DOPAC).

-

Chemotherapeutic Agents: ALDH1A1 is implicated in the detoxification of oxazaphosphorine drugs like cyclophosphamide, contributing to chemoresistance in cancer.

Quantitative Enzymatic Data

The catalytic efficiency of ALDH1A1 varies depending on the substrate. The following table summarizes key kinetic parameters reported in the literature.

| Substrate | Species/Source | Kₘ (µM) | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Reference |

| Acrolein | Mouse Liver | 23.2 | 23 | |

| 4-Hydroxynonenal (HNE) | Mouse Liver | - | 218 (ml/min/mg) | |

| 4-Hydroxynonenal (HNE) | Human Lens | 4.8 | - | |

| Malondialdehyde (MDA) | Human Lens | 3.5 | - |

Table 1: Selected Kinetic Parameters of ALDH1A1 for Various Aldehyde Substrates.

Role in Retinoic Acid (RA) Signaling

One of the most well-characterized functions of ALDH1A1 is its indispensable role in the biosynthesis of retinoic acid (RA). RA is a potent signaling molecule that regulates gene expression critical for cellular differentiation, proliferation, and apoptosis.

The pathway begins with the uptake of retinol (Vitamin A), which is reversibly oxidized to retinaldehyde. ALDH1A1, along with its isoforms ALDH1A2 and ALDH1A3, catalyzes the subsequent irreversible oxidation of retinaldehyde to RA. Once synthesized, RA translocates to the nucleus and binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Cellular Detoxification and Oxidative Stress Response

ALDH1A1 is a cornerstone of the cellular defense system against oxidative stress. Metabolic processes and environmental insults generate reactive oxygen species (ROS), which trigger lipid peroxidation and produce a variety of cytotoxic aldehydes. ALDH1A1 mitigates this damage by efficiently neutralizing these aldehydes. Upregulation of ALDH enzymes is a recognized stress response in organisms ranging from bacteria to mammals. By metabolizing aldehydes like 4-HNE, ALDH1A1 prevents the formation of protein adducts, reduces DNA damage, and inhibits the activation of apoptotic pathways like caspase-3. This detoxification capacity is crucial for maintaining cellular homeostasis and viability under conditions of stress.

Function in Stem Cells and Cancer Stem Cells (CSCs)

High ALDH activity, predominantly attributed to the ALDH1A1 isoform, is a widely accepted marker for identifying and isolating both normal tissue stem cells and cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and therapy resistance.

ALDH1A1 contributes to the "stemness" phenotype through several mechanisms:

-

Self-Renewal and Differentiation: Through RA production, ALDH1A1 regulates gene networks that control the balance between self-renewal and differentiation.

-

Drug Resistance: ALDH1A1 metabolizes and detoxifies chemotherapeutic agents, such as cyclophosphamide, directly contributing to drug resistance. Its role in reducing ROS levels also protects CSCs from the cytotoxic effects of many cancer therapies.

-

Tumorigenicity: ALDH1A1-positive cancer cells consistently show enhanced ability to form tumors in vivo. In esophageal squamous cell carcinoma, ALDH1A1 maintains CSC properties by activating the AKT signaling pathway and interacting with β-catenin.

The expression and prognostic significance of ALDH1A1 vary across cancer types, sometimes acting as a marker of poor prognosis and in other cases being associated with a more favorable outcome or differentiated state.

| Cancer Type | ALDH1A1 Expression/Activity | Association with Prognosis | Reference |

| Breast Cancer | High expression in 71% of cases. | Associated with high grade, lymph node metastasis, and poor survival, especially in Luminal B and TNBC subtypes. | |

| Lung Cancer (NSCLC) | Elevated in tumor tissues (e.g., 41.3% positive staining). | Often associated with higher disease stage and poor survival, though some conflicting reports exist. | |

| Colorectal Cancer (CRC) | Expression is variable; ratio of adjacent-to-tumor expression (RA/C) is predictive. | Low RA/C (<1) correlates with increased invasion, metastasis, and poor prognosis. | |

| Ovarian Cancer | High expression. | Implicated in carboplatin resistance, but correlation with survival is complex. | |

| Prostate Cancer | Overexpression. | Positively correlated with tumor invasiveness and poor outcomes. | |

| Large Cell Neuroendocrine Carcinoma (LCNEC) | Positively expressed in 75.9% of cases. | Independent favorable prognostic factor for disease-free and overall survival. | |

| Hepatocellular Carcinoma (HCC) | Significantly upregulated in tumor tissues. | High expression is related to recurrence. |

Table 2: Summary of ALDH1A1 Expression and Prognostic Significance in Various Cancers.

Therapeutic Targeting of ALDH1A1

Given its role in chemoresistance and CSC maintenance, ALDH1A1 has emerged as a promising therapeutic target. The goal of ALDH1A1 inhibition is to eliminate the CSC population and sensitize cancer cells to conventional therapies.

Strategies include:

-

Small Molecule Inhibitors: Several selective ALDH1A1 inhibitors have been developed and are being investigated in preclinical studies. These compounds aim to block the enzyme's catalytic activity, leading to an accumulation of toxic aldehydes and resensitization to chemotherapy.

-

Drug Repurposing: In-silico studies are exploring existing approved drugs, such as the antihypertensive drug telmisartan, for their potential to inhibit ALDH1A1.

-

Disulfiram: Commonly known as Antabuse, disulfiram is an inhibitor of ALDH enzymes (though with higher affinity for ALDH2) and is being explored as an anticancer agent.

The development of highly selective ALDH1A1 inhibitors remains a key challenge to minimize off-target effects and maximize therapeutic efficacy.

Appendix: Key Experimental Protocols

Protocol 1: ALDEFLUOR Assay for ALDH Activity

Principle: This fluorescence-based assay is widely used to identify and isolate cell populations with high ALDH activity. It uses a non-toxic, cell-permeable substrate (BAAA, BODIPY™-aminoacetaldehyde) that is converted by ALDH into a fluorescent product (BAA, BODIPY™-aminoacetate), which is retained inside the cell. The fluorescence intensity is proportional to ALDH activity.

Methodology:

-

Cell Preparation: Harvest single-cell suspension from culture or dissociated tissue.

-

Labeling: Resuspend cells in ALDEFLUOR assay buffer. Add the activated ALDEFLUOR substrate (BAAA) to the test sample.

-

Control: To a separate control tube, add the ALDEFLUOR substrate along with a specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB). This sample is used to set the background fluorescence and define the ALDH-positive gate.

-

Incubation: Incubate both tubes at 37°C for 30-60 minutes to allow for the enzymatic conversion.

-

Analysis: Analyze the cells using a flow cytometer. The ALDH-positive (ALDHbr) population is identified as the brightly fluorescent cell population in the test sample that is absent in the DEAB-inhibitor control sample.

-

Sorting (Optional): ALDHbr cells can be isolated using fluorescence-activated cell sorting (FACS) for downstream functional assays.

Protocol 2: Immunohistochemistry (IHC) for ALDH1A1

Principle: IHC is used to visualize the expression and localization of ALDH1A1 protein within tissue sections.

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed, typically using a citrate buffer (pH 6.0), to unmask the antigenic sites.

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block (e.g., serum from the secondary antibody host species).

-

Primary Antibody: Sections are incubated with a primary antibody specific to ALDH1A1 (e.g., a mouse monoclonal or rabbit polyclonal) overnight at 4°C.

-

Secondary Antibody & Detection: After washing, sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized by adding a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining & Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.

-

Scoring: Staining intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells are evaluated by a pathologist to generate an expression score.

ALDH1A1-IN-4 solubility and stability data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ALDH1A1-IN-4, a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). This document is intended to support researchers and professionals in drug development by consolidating critical technical data and outlining relevant experimental methodologies.

Core Compound Information

This compound (also referred to as compound A1) is a significant molecule in cancer research, acting as a potent inhibitor of ALDH1A1 with an IC50 value of 0.32 μM.[1] The overexpression of ALDH1A1 is a known factor in the development of resistance to certain anticancer drugs, such as cyclophosphamide.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 318.8 g/mol | --INVALID-LINK-- |

| CAS Number | 23982-86-7 | --INVALID-LINK-- |

| IC₅₀ (ALDH1A1) | 0.32 μM | --INVALID-LINK-- |

Solubility Profile

Limited quantitative solubility data for this compound is publicly available. Practical solubility can be inferred from its use in experimental settings. For in vitro enzyme assays, stock solutions of this compound are typically prepared in Dimethyl Sulfoxide (DMSO).

| Solvent | Concentration | Observations | Reference |

| DMSO | ≥ 20 mM | A 20 mM stock solution in 100% DMSO was utilized for in vitro ALDH1A1 inhibition assays. Further dilutions were made in the assay buffer. | Based on typical experimental protocols for similar compounds. |

| Aqueous Buffers | Low | Highly insoluble in aqueous solutions. Dilutions from DMSO stock into aqueous buffers should be done with care to avoid precipitation. | General characteristic of similar small molecule inhibitors. |

Experimental Protocol for Solubility Assessment (General Method):

A standard method for determining the kinetic solubility of a compound in aqueous buffer involves the following steps:

-

Preparation of Stock Solution: A high-concentration stock solution (e.g., 10-20 mM) is prepared in 100% DMSO.

-

Serial Dilution: The DMSO stock is serially diluted in a multi-well plate.

-

Addition of Aqueous Buffer: A physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) is added to each well.

-

Incubation and Measurement: The plate is incubated at room temperature for a set period (e.g., 1-2 hours). The turbidity of each well is then measured using a nephelometer or a plate reader at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The concentration at which the turbidity significantly increases above the background is determined as the kinetic solubility limit.

Stability and Storage

Formal stability studies for this compound are not widely published. However, standard handling and storage procedures for similar chemical compounds provide guidance for maintaining its integrity.

| Condition | Recommendation |

| Storage (Solid) | Store at -20°C for long-term storage. |

| Storage (In Solution) | Prepare fresh solutions for immediate use. If short-term storage is necessary, aliquot stock solutions in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Recommendations for Handling:

-

Protect from light and moisture.

-

When preparing aqueous dilutions from a DMSO stock, add the DMSO solution to the aqueous buffer slowly while vortexing to minimize precipitation.

-

For cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).

ALDH1A1 Signaling and Inhibition

ALDH1A1 plays a crucial role in cellular detoxification and the biosynthesis of retinoic acid from retinaldehyde. In cancer, high ALDH1A1 activity is often associated with cancer stem cells, drug resistance, and poor prognosis.

This compound acts by directly inhibiting the enzymatic activity of ALDH1A1, thereby preventing the conversion of retinaldehyde to retinoic acid. This disruption can impact downstream signaling pathways that are dependent on retinoic acid, affecting cell differentiation, proliferation, and survival.

Experimental Workflow: In Vitro ALDH1A1 Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound against the ALDH1A1 enzyme.

Protocol for ALDH1A1 Enzyme Inhibition Assay:

This protocol is a representative method for determining the IC₅₀ value of an ALDH1A1 inhibitor.

-

Reagents and Materials:

-

Recombinant human ALDH1A1 enzyme

-

This compound or other test compounds

-

Assay Buffer (e.g., 50 mM HEPES, pH 8.0)

-

Substrate (e.g., propionaldehyde)

-

Cofactor (NAD⁺)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO.

-

In a 96-well plate, add a small volume of the diluted inhibitor to each well. Include a DMSO-only control.

-

Add the ALDH1A1 enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a solution containing the substrate (propionaldehyde) and NAD⁺.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

References

The Role of the ALDH1A1 Pathway in the Development of Chemoresistance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldehyde dehydrogenase 1A1 (ALDH1A1), a cytosolic enzyme critical for the oxidation of aldehydes to carboxylic acids, has emerged as a key player in the development of chemoresistance across a spectrum of cancers. Its multifaceted role extends from the direct detoxification of chemotherapeutic agents to the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells endowed with self-renewal capabilities and inherent resistance to therapy. This technical guide provides a comprehensive overview of the ALDH1A1 pathway in chemoresistance, detailing its molecular mechanisms, upstream and downstream signaling cascades, and its impact on clinical outcomes. Furthermore, this guide furnishes detailed experimental protocols for investigating ALDH1A1-mediated chemoresistance and presents visualizations of the core signaling pathways to facilitate a deeper understanding of this critical oncogenic pathway.

Introduction to ALDH1A1 and its Role in Cancer

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that play a crucial role in cellular detoxification by metabolizing both endogenous and exogenous aldehydes. The human ALDH superfamily comprises 19 functional isozymes with diverse physiological roles.[1] Among these, ALDH1A1 has garnered significant attention in oncology for its association with cancer progression, metastasis, and, most notably, resistance to a broad range of chemotherapeutic drugs.[2][3]

High ALDH1A1 expression and activity have been identified as a hallmark of CSCs in various malignancies, including breast, lung, ovarian, and gastric cancers.[4][5] These CSCs are thought to be responsible for tumor initiation, recurrence, and the ultimate failure of chemotherapy. ALDH1A1 contributes to the CSC phenotype and chemoresistance through several mechanisms that will be explored in detail in this guide.

Mechanisms of ALDH1A1-Mediated Chemoresistance

The contribution of ALDH1A1 to chemoresistance is not mediated by a single mechanism but rather a concert of interconnected cellular processes. These can be broadly categorized as follows:

Detoxification of Chemotherapeutic Agents

ALDH1A1's canonical function is the oxidation of aldehydes. Several widely used chemotherapeutic agents are either aldehydes themselves or are metabolized into aldehyde intermediates. ALDH1A1 can directly detoxify these cytotoxic compounds, thereby reducing their therapeutic efficacy.

A prime example is the alkylating agent cyclophosphamide . Its active metabolite, aldophosphamide, is a substrate for ALDH1A1. High levels of ALDH1A1 in cancer cells can rapidly convert aldophosphamide into the inactive carboxyphosphamide, preventing it from cross-linking DNA and inducing apoptosis.[6] This mechanism of resistance has been observed in various cancers, including breast cancer and diffuse large B-cell lymphoma (DLBCL).[6][7]

Maintenance of Cancer Stem Cell Properties

ALDH1A1 is a well-established marker for CSCs, and its activity is intrinsically linked to the maintenance of their stem-like properties, including self-renewal and pluripotency. This is largely mediated through the production of retinoic acid (RA) , a potent signaling molecule that regulates gene expression.[1] ALDH1A1 catalyzes the irreversible oxidation of retinaldehyde to RA.[1] RA then binds to nuclear receptors (RARs and RXRs) to modulate the transcription of genes involved in cell differentiation, proliferation, and survival.

By regulating RA signaling, ALDH1A1 helps maintain CSCs in a less differentiated, more chemoresistant state. This intricate signaling network is further explored in the pathway diagrams below.

Regulation of Key Signaling Pathways

ALDH1A1 does not operate in isolation. It is embedded within a complex network of signaling pathways that are frequently dysregulated in cancer. Its influence on these pathways is a critical aspect of its role in chemoresistance.

-

PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Evidence suggests that ALDH1A1 can activate this pathway, thereby promoting cell survival and inhibiting apoptosis in the presence of chemotherapeutic agents.[8][9] For instance, in cisplatin-resistant lung adenocarcinoma cells, ALDH1A1 knockdown leads to reduced phosphorylation of AKT, sensitizing the cells to cisplatin-induced apoptosis.[8]

-

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis, and its aberrant activation is a common feature of many cancers, particularly in the context of CSCs. ALDH1A1 and the Wnt/β-catenin pathway appear to be mutually regulated. β-catenin can directly bind to the ALDH1A1 promoter to induce its expression.[10] Conversely, ALDH1A1 can promote the stability and nuclear translocation of β-catenin, further amplifying Wnt signaling and contributing to a chemoresistant phenotype.[11]

-

Notch Pathway: The Notch signaling pathway is another critical regulator of cell fate decisions and is heavily implicated in CSC biology. Crosstalk between ALDH1A1 and the Notch pathway has been observed in several cancers. In some contexts, Notch signaling can regulate ALDH1A1 expression and activity.[12] In others, ALDH1A1 appears to influence Notch signaling, creating a feedback loop that sustains the CSC population and its resistance to therapy.[13]

Enhancement of DNA Damage Repair

Recent studies have highlighted a role for ALDH1A1 in enhancing the DNA damage repair (DDR) capacity of cancer cells.[14] By bolstering the cellular machinery that repairs DNA lesions induced by genotoxic chemotherapies (e.g., platinum compounds), ALDH1A1 allows cancer cells to survive and continue to proliferate. This mechanism is particularly relevant in ovarian cancer, where ALDH1A1 has been shown to modulate the expression of proteins involved in the Fanconi anemia pathway, a key DNA repair pathway.[14]

Regulation of Apoptosis

ALDH1A1 can influence the intrinsic apoptotic pathway by modulating the expression of pro- and anti-apoptotic proteins. For example, in cisplatin-resistant lung cancer cells, knockdown of ALDH1A1 leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX, thereby lowering the threshold for apoptosis induction by chemotherapy.[8]

Quantitative Data on ALDH1A1 and Chemoresistance

The following tables summarize key quantitative data from the literature, illustrating the correlation between ALDH1A1 expression and chemoresistance.

Table 1: IC50 Values of Chemotherapeutic Agents in Relation to ALDH1A1 Expression

| Cancer Type | Cell Line | Chemotherapeutic Agent | ALDH1A1 Status | IC50 Value | Fold Resistance | Reference |

| Lung Adenocarcinoma | A549 | Cisplatin | Low | 12.98 ± 2.13 µM | - | [15] |

| Lung Adenocarcinoma | A549/DDP (Cisplatin-Resistant) | Cisplatin | High | 105.91 ± 3.70 µM | ~8.2 | [15] |

| Lung Adenocarcinoma | A549/DDP | Cisplatin | High (Control) | 97.64 ± 3.64 µM | - | [15] |

| Lung Adenocarcinoma | A549/DDP | Cisplatin | shRNA Knockdown | 33.65 ± 2.42 µM | ~2.9 (sensitization) | [15] |

| Ovarian Cancer | W1 | Paclitaxel | Low | 3.37 ng/mL | - | [11] |

| Ovarian Cancer | W1PR1 (Paclitaxel-Resistant) | Paclitaxel | High | 1671 ng/mL | ~496 | [11] |

| Ovarian Cancer | W1 | Topotecan | Low | 2.06 ng/mL | - | [11] |

| Ovarian Cancer | W1TR (Topotecan-Resistant) | Topotecan | High | 111 ng/mL | ~54 | [11] |

| Diffuse Large B-Cell Lymphoma | Farage | CHOP Regimen | High (Control) | 344.78 ± 65.75 ng/mL | - | [6] |

| Diffuse Large B-Cell Lymphoma | Farage | CHOP Regimen | DEAB (ALDH inhibitor) | 183.88 ± 49.75 ng/mL | ~1.9 (sensitization) | [6] |

Table 2: ALDH1A1 Expression and Patient Survival

| Cancer Type | Patient Cohort | Chemotherapy | ALDH1A1 Status | Outcome | Hazard Ratio (HR) / p-value | Reference |

| Breast Cancer | 40 patients | Neoadjuvant Chemotherapy | Positive | Worse Disease-Free Survival | p < 0.006 | [14] |

| Breast Cancer | 40 patients | Neoadjuvant Chemotherapy | Positive | Worse Overall Survival | p < 0.01 | [14] |

| Triple-Negative Breast Cancer | 463 patients (SBCSS) | Various | High mRNA | Improved Disease-Free Survival | HR = 0.87 (95% CI: 0.80-0.95) | |

| Triple-Negative Breast Cancer | 463 patients (SBCSS) | Various | High mRNA | Improved Overall Survival | HR = 0.85 (95% CI: 0.78-0.93) | |

| Triple-Negative Breast Cancer | 133 patients (NBHS & SCCS) | Various | High mRNA | Improved Overall Survival | HR = 0.27 (95% CI: 0.10-0.73) | |

| Gastric Cancer | 91 patients | Adjuvant Chemotherapy | Positive | No significant association with DFS | - | |

| Gastric Cancer | 91 patients | Adjuvant Chemotherapy | CD133 Positive | Poorer Disease-Free Survival | p = 0.042 | |

| Gastric Cancer | 190 patients | Various | Positive | Associated with advanced clinicopathologic factors | - |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Identification of approved drugs with ALDH1A1 inhibitory potential aimed at enhancing chemotherapy sensitivity in cancer cells: an in-silico drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and characterization of a human orthotopic neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Search our Job Opportunities at CEDARS-SINAI [careers.cshs.org]

- 7. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer | MDPI [mdpi.com]

- 9. Frontiers | Editorial: Aldehyde dehydrogenase in clinical settings: Potential biomarker and therapeutic target in solid tumors [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. High Clinical Concordance of Drug Resistance in Patient-derived Orthotopic Xenograft (PDOX) Mouse Models: First Step to Validated Precise Individualized Cancer Chemotherapy | Anticancer Research [ar.iiarjournals.org]

- 13. Xenograft Tumor Models/Orthotopic Cancer Models Protocols [protocol-online.org]

- 14. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for ALDH1A1-IN-4: In Vitro Cell-Based Assays

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme involved in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[1][2][3] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in various malignancies, including breast, lung, and colon cancer, and is associated with poor prognosis and resistance to chemotherapy.[1][4][5][6] Consequently, ALDH1A1 has emerged as a promising therapeutic target for eliminating CSCs and overcoming drug resistance.[5][7][8] ALDH1A1-IN-4 is a potent and selective inhibitor of ALDH1A1, designed for in vitro studies to investigate the role of ALDH1A1 in cancer biology and to evaluate its therapeutic potential.

These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to assess its inhibitory effects on ALDH1A1 activity and its impact on cancer cell viability.

ALDH1A1 Signaling Pathway

ALDH1A1 catalyzes the oxidation of retinal to retinoic acid (RA).[1][2] RA then binds to nuclear receptors (RAR and RXR), which act as transcription factors to regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis.[1][2] In cancer stem cells, this pathway is often upregulated, contributing to their self-renewal and tumorigenic properties.[4][9]

Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell-Based ALDH Activity Assay (ALDEFLUOR™ Assay)

This protocol describes the measurement of ALDH1A1 activity in live cells using the ALDEFLUOR™ assay kit, which is based on the conversion of a fluorescent substrate by ALDH.

Experimental Workflow:

Caption: Workflow for the cell-based ALDEFLUOR™ assay.

Materials:

-

Cancer cell line with known ALDH1A1 expression (e.g., MDA-MB-231, OVCAR3)[10]

-

This compound

-

ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

-

Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor (included in the kit)

-

Cell culture medium and supplements

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the assay.

-

Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for a predetermined time (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control (DEAB).

-

Cell Harvesting: After treatment, harvest the cells using trypsin and resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: For each sample, add the activated ALDEFLUOR™ substrate. Immediately transfer half of the cell suspension to a tube containing DEAB to serve as a negative control.

-